

Material Safety Data Sheet (MSDS) for Methyl 2-cyano-5-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-cyano-5-fluorobenzoate

Cat. No.: B1313774

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Application Notes and Protocols for Methyl 2-cyano-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the material safety, chemical properties, and applications of **Methyl 2-cyano-5-fluorobenzoate** (CAS No. 606080-43-7). It is intended to serve as a comprehensive resource for laboratory personnel engaged in organic synthesis and pharmaceutical research.

Section 1: Material Safety Data Sheet (MSDS)

Summary

A thorough understanding of the safety and handling precautions is paramount when working with any chemical substance. The following tables summarize the key safety and property information for **Methyl 2-cyano-5-fluorobenzoate**.

Physical and Chemical Properties

Property	Value
CAS Number	606080-43-7
Molecular Formula	C ₉ H ₆ FNO ₂
Molecular Weight	179.15 g/mol
Appearance	White powder
Purity	≥ 98%
Storage	Sealed in a dry place at room temperature

Hazard Identification

Hazard Statement	Precautionary Statement
Causes serious eye irritation.	Wash skin thoroughly after handling.
Wear eye protection/face protection.	
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
If eye irritation persists: Get medical advice/attention.	

Handling and Storage

Aspect	Recommendation
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage	Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials	Strong oxidizing agents

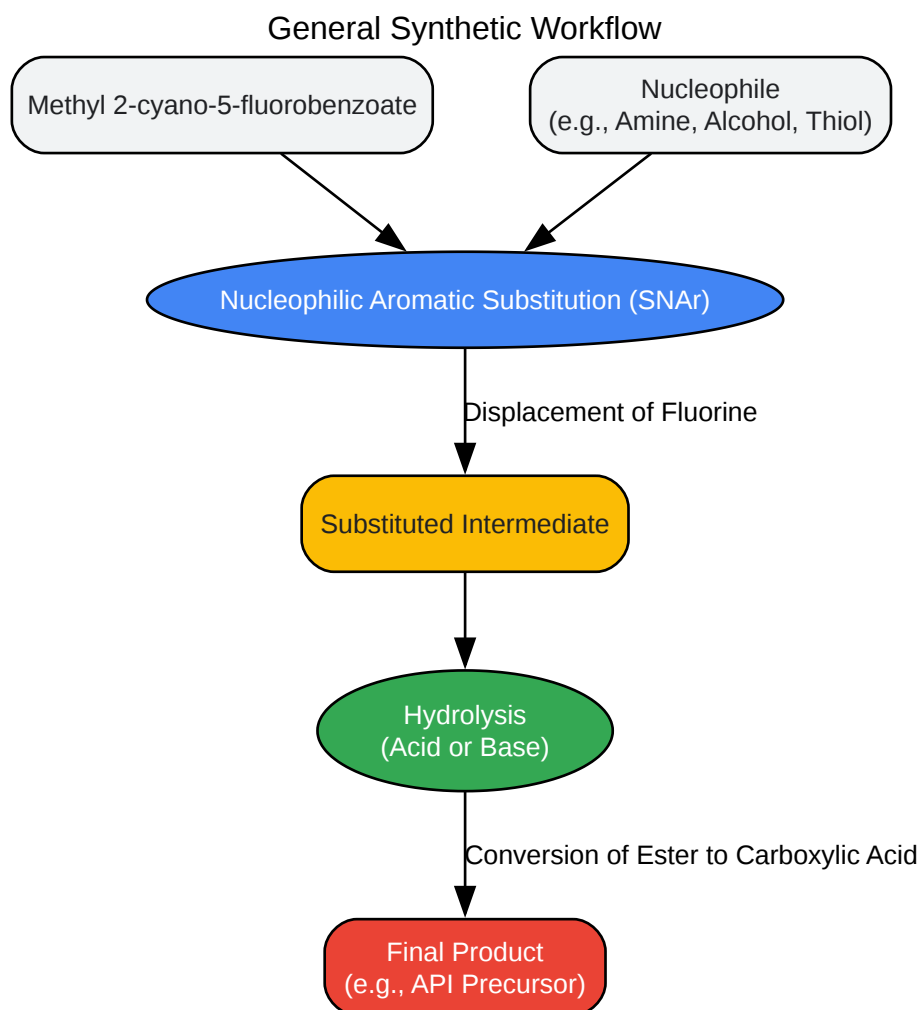
Section 2: Applications in Organic Synthesis

Methyl 2-cyano-5-fluorobenzoate is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds. Its utility is prominent in the pharmaceutical industry for the development of novel therapeutic agents, including antineoplastic (anti-cancer) agents. The presence of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom on the aromatic ring—provides multiple reaction sites for chemical modification.

Key Reactions

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom on the benzene ring is activated by the electron-withdrawing cyano and methyl ester groups, making it susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the aromatic core.
- **Hydrolysis:** The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-5-fluorobenzoic acid. This transformation is often a necessary step in the synthesis of more complex molecules.
- **Transformations of the Cyano Group:** The cyano group can be converted into other functional groups such as amines (via reduction) or amides and carboxylic acids (via hydrolysis), further expanding the synthetic possibilities.

The following diagram illustrates a general workflow for the application of **Methyl 2-cyano-5-fluorobenzoate** in a typical synthetic route involving nucleophilic aromatic substitution followed by hydrolysis.



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Caption: General Synthetic Workflow using **Methyl 2-cyano-5-fluorobenzoate**.

Section 3: Experimental Protocols

The following protocols are detailed examples of how **Methyl 2-cyano-5-fluorobenzoate** can be utilized in a laboratory setting.

Protocol: Synthesis of 2-Cyano-5-fluorobenzoic Acid via Hydrolysis

This protocol describes the conversion of the methyl ester to a carboxylic acid, a common step in multi-step syntheses.

Materials:

- **Methyl 2-cyano-5-fluorobenzoate**
- Lithium hydroxide monohydrate (LiOH·H₂O)
- Tetrahydrofuran (THF)
- Water (deionized)
- 2M Hydrochloric acid (HCl)

Procedure:

- To a stirred solution of **Methyl 2-cyano-5-fluorobenzoate** (e.g., 3.85 g, 21.5 mmol) in a mixture of tetrahydrofuran (30 mL) and water (3 mL) at 0°C, add lithium hydroxide monohydrate (e.g., 1.11 g, 26.5 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, evaporate the solvent under reduced pressure.
- Dilute the residue with water (100 mL) and acidify with 2M HCl solution (20 mL).
- Collect the resulting solid precipitate by filtration.
- Dry the solid under vacuum to obtain 2-cyano-5-fluorobenzoic acid.

Protocol: Synthesis of a Substituted Benzamide via Nucleophilic Aromatic Substitution and Amidation (Conceptual)

This conceptual protocol outlines the steps for a nucleophilic aromatic substitution reaction with an amine, followed by amidation. This is a common pathway for the synthesis of various biologically active molecules.

Materials:

- **Methyl 2-cyano-5-fluorobenzoate**
- A primary or secondary amine (e.g., piperidine)
- A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
- A non-nucleophilic base (e.g., Potassium carbonate - K_2CO_3 , or Diisopropylethylamine - DIPEA)
- Ammonia or an amine source for amidation
- Appropriate work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

Step 1: Nucleophilic Aromatic Substitution

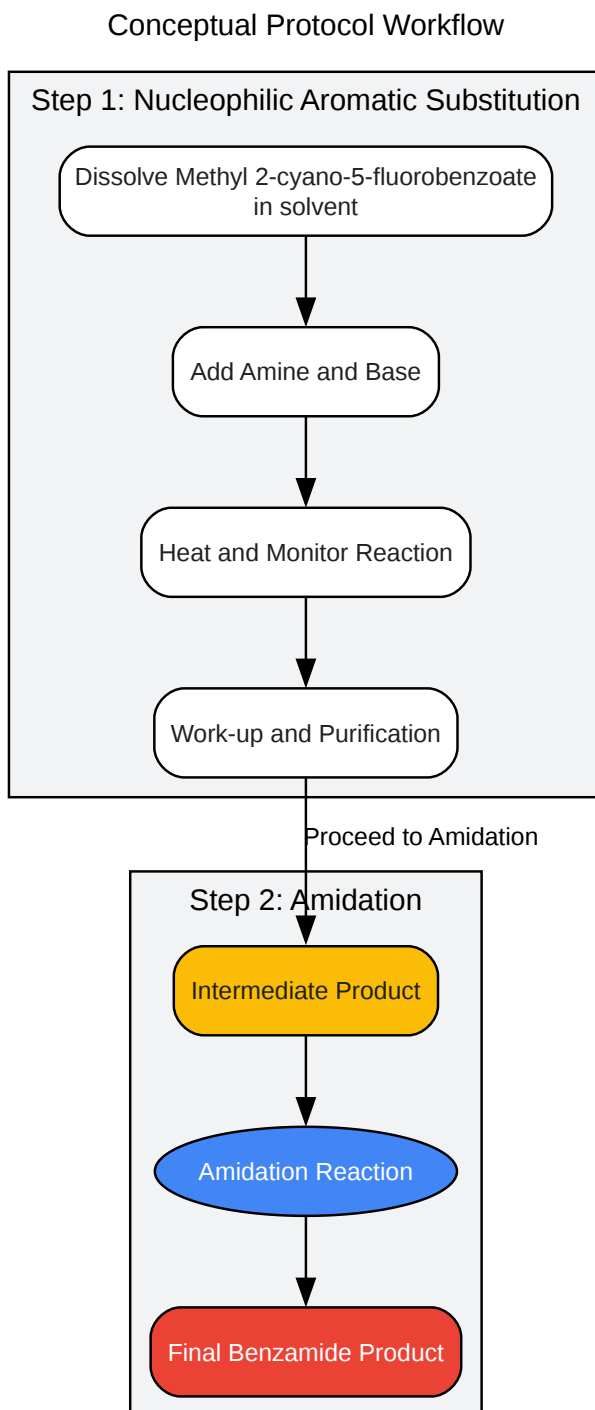
- In a round-bottom flask, dissolve **Methyl 2-cyano-5-fluorobenzoate** in the chosen solvent.
- Add the amine and the base to the solution.
- Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress.
- After completion, cool the mixture to room temperature and perform a standard aqueous work-up. Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the intermediate product by column chromatography.

Step 2: Amidation of the Ester

- The purified intermediate from Step 1 can then be converted to the corresponding amide. This can be achieved through various methods, including direct amination with ammonia or

an amine at elevated temperatures, or by first hydrolyzing the ester to the carboxylic acid (as in Protocol 3.1) and then coupling it with an amine using a suitable coupling agent.

The following diagram illustrates the logical workflow for this conceptual protocol.



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Caption: Conceptual workflow for the synthesis of a substituted benzamide.

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